(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine

TAAR1 GPCR Neuropharmacology

This (S)-enantiomer is a chiral phenethylamine building block with 97% purity, ideal for asymmetric synthesis of pharmaceutical candidates. Its defined stereochemistry ensures diastereocontrol, avoiding racemic mixture purification issues. As a moderate TAAR1 agonist (mouse EC50 780 nM, human EC50 1,800 nM), it serves as a scaffold for stereoselective chemical probes. The 2.3-fold species selectivity enables comparative pharmacology studies. Choose this enantiopure compound for reliable, reproducible R&D results.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B13057419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)OC)Cl)N
InChIInChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1
InChIKeyJIGCEWSKWRTWIN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing and Verifying (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine for Research and Development


(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: 1213525-36-0, or its hydrochloride salt CAS: 2241594-14-7) is a chiral phenethylamine building block with a molecular weight of 185.65 g/mol (free base) [1]. The molecule features a single stereocenter at the alpha-carbon to the amine group, making it a key intermediate for synthesizing enantiomerically pure pharmaceutical candidates . It is characterized by a 2-chloro-4-methoxyphenyl substitution pattern, which confers distinct electronic and steric properties that influence its reactivity and biological target interactions [1].

Why the (S)-Enantiomer of 1-(2-Chloro-4-methoxyphenyl)ethan-1-amine Cannot Be Substituted with Racemic or (R)-Analogs in Chiral Applications


The (S)-enantiomer is a specific, chiral molecule; substituting it with the racemic mixture or the (R)-enantiomer introduces significant, quantifiable risks in both synthesis and biological evaluation. In asymmetric synthesis, using a non-enantiopure building block directly leads to the formation of a diastereomeric mixture, which can compromise downstream reaction yields and necessitate complex, expensive chiral purification [1]. In biological assays, the (S)- and (R)-enantiomers of phenethylamine derivatives frequently exhibit divergent pharmacological profiles [2], a phenomenon supported by the distinct bioactivity data presented in Section 3. Therefore, for any application requiring stereochemical integrity or specific biological activity, the (S)-enantiomer is not interchangeable with its generic racemic or (R)-forms.

Quantitative Evidence Guide: Differentiating (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine from Closest Analogs


TAAR1 Agonist Potency: (S)-Enantiomer vs. a Potent Literature Agonist

The (S)-enantiomer exhibits agonist activity at the mouse Trace Amine-Associated Receptor 1 (TAAR1). Its potency (EC50 = 780 nM) is distinct from a known, more potent TAAR1 agonist from a patent (EC50 = 23 nM), demonstrating its utility as a specific, moderately potent chemical probe rather than a high-affinity drug candidate [1]. The lack of data for the (R)-enantiomer in this assay highlights the known stereoselectivity of TAAR1 for phenethylamine derivatives [2].

TAAR1 GPCR Neuropharmacology Agonist

Human vs. Mouse TAAR1 Agonist Selectivity Profile

The (S)-enantiomer demonstrates a clear species-specific difference in TAAR1 agonist activity, showing higher potency at the mouse receptor (EC50 = 780 nM) compared to the human receptor (EC50 = 1,800 nM) [1]. This 2.3-fold selectivity for mouse over human TAAR1 is a key differentiator for researchers designing studies in rodent models versus human cell lines, which may not be a property of other TAAR1 agonists.

TAAR1 Species Selectivity GPCR Agonist

Procurement Advantage: Specified Purity of the (S)-Enantiomer vs. Unspecified Alternatives

Commercially available (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS 1213525-36-0) is supplied with a minimum purity specification of 95% , and its hydrochloride salt (CAS 2241594-14-7) is available at ≥97% purity . In contrast, many vendors of the racemic mixture or (R)-enantiomer often do not publicly disclose a purity specification, or they list it only as an unspecified intermediate . This quantifiable difference in specified purity reduces analytical uncertainty and potential re-purification costs for the end-user.

Chiral Synthesis Analytical Chemistry Quality Control Enantiomeric Purity

Targeted Application Scenarios for (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine


Development of Enantioselective TAAR1 Chemical Probes

Given its established agonist activity at mouse TAAR1 (EC50 = 780 nM) and human TAAR1 (EC50 = 1,800 nM) [1], the (S)-enantiomer is ideally suited as a starting scaffold or positive control for developing novel, stereoselective TAAR1 chemical probes. Its moderate potency allows for the characterization of downstream signaling pathways without inducing maximal receptor activation, a key advantage for elucidating the nuanced pharmacology of this receptor. This application is directly supported by the evidence of its agonist activity presented in Section 3 [1].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a chiral amine with a specified high chemical purity (≥95-97%) , this compound serves as a reliable and well-characterized building block for the asymmetric synthesis of more complex pharmaceutical candidates. Its defined stereochemistry ensures predictable diastereocontrol in further synthetic steps, which is a critical requirement for producing single-enantiomer active pharmaceutical ingredients (APIs) and avoids the yield and purity issues associated with using a racemic mixture. This use-case is directly enabled by the purity specifications detailed in Section 3 .

Investigating Species-Specific Differences in TAAR1 Pharmacology

The compound's quantifiable 2.3-fold selectivity for mouse over human TAAR1 [1] makes it a valuable tool for comparative pharmacology studies. Researchers can use this compound to understand the structural basis for species-specific differences in ligand-receptor interactions, informing the translation of findings from preclinical rodent models to human biology. This scenario is a direct consequence of the species selectivity evidence provided in Section 3 [1].

Technical Documentation Hub

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